4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol
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Overview
Description
4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol is a complex organic compound with a unique structure that includes bromine, tert-butylphenyl, benzoxazole, and nitrophenol groups
Preparation Methods
The synthesis of 4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formylation: The starting material, 4-bromo-1H-indole, undergoes Vilsmeier formylation to introduce a formyl group at the 3-position.
Protection: The aldehyde group is reduced to an alcohol, which is then protected using tert-butyl(dimethyl)silyl chloride.
Formylation and Olefination: Another formyl group is introduced at the 4-position, followed by Horner–Wadsworth–Emmons olefination to introduce the enyne side chain.
Chemical Reactions Analysis
4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-6-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds include:
4-bromo-2-tert-butylphenol: Shares the bromine and tert-butylphenyl groups but lacks the benzoxazole and nitrophenol groups.
2-bromo-4-[(E)-{[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-methoxyphenol: Contains similar structural elements but with different functional groups.
tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Another complex organic compound with a different core structure.
Properties
Molecular Formula |
C24H20BrN3O4 |
---|---|
Molecular Weight |
494.3 g/mol |
IUPAC Name |
4-bromo-2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]-6-nitrophenol |
InChI |
InChI=1S/C24H20BrN3O4/c1-24(2,3)16-6-4-14(5-7-16)23-27-19-9-8-18(12-21(19)32-23)26-13-15-10-17(25)11-20(22(15)29)28(30)31/h4-13,29H,1-3H3 |
InChI Key |
FFCPYVHNZUIJIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)Br)[N+](=O)[O-])O |
Origin of Product |
United States |
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